Cas no 43181-78-8 (2-CHLORO-1-(PHENYLMETHYL)-BENZIMIDAZOLE)

2-Chloro-1-(phenylmethyl)-benzimidazole is a benzimidazole derivative characterized by the presence of a chloro substituent at the 2-position and a benzyl group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its benzimidazole core offers structural stability, while the chloro and benzyl functional groups enhance reactivity for further derivatization. The compound is valued for its potential applications in medicinal chemistry, including the synthesis of bioactive molecules with antimicrobial or antitumor properties. Its well-defined structure and synthetic accessibility make it a useful building block for research and industrial applications.
2-CHLORO-1-(PHENYLMETHYL)-BENZIMIDAZOLE structure
43181-78-8 structure
Product Name:2-CHLORO-1-(PHENYLMETHYL)-BENZIMIDAZOLE
CAS No:43181-78-8
MF:C14H11ClN2
MW:242.703541994095
MDL:MFCD00193102
CID:928802
PubChem ID:3821987
Update Time:2025-10-30

2-CHLORO-1-(PHENYLMETHYL)-BENZIMIDAZOLE Chemical and Physical Properties

Names and Identifiers

    • 2-CHLORO-1-(PHENYLMETHYL)-BENZIMIDAZOLE
    • 1-Benzyl-2-chloro-1H-benzo[d]imidazole
    • 1-Benzyl-2-chlorobenzimidazole
    • 1-Benzyl-2-chloro-1H-benzoiMidazole
    • SCHEMBL1169953
    • W18755
    • 1-benzyl-2-chloro-1H-1,3-benzodiazole
    • 1-benzyl-2-chloro-1H-benzimidazole
    • PVLIRTAXXPPHCJ-UHFFFAOYSA-N
    • AE-848/32321051
    • A872744
    • AKOS005442030
    • DB-311807
    • AM100815
    • WS-01257
    • STK395316
    • DTXSID30396882
    • CS-0197230
    • 43181-78-8
    • N-benzyl-2-chlorobenzimidazole
    • 1-BENZYL-2-CHLORO-1,3-BENZODIAZOLE
    • MDL: MFCD00193102
    • Inchi: 1S/C14H11ClN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2
    • InChI Key: PVLIRTAXXPPHCJ-UHFFFAOYSA-N
    • SMILES: ClC1=NC2C=CC=CC=2N1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 242.0610761g/mol
  • Monoisotopic Mass: 242.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 17.8Ų

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Additional information on 2-CHLORO-1-(PHENYLMETHYL)-BENZIMIDAZOLE

Recent Advances in the Study of 2-CHLORO-1-(PHENYLMETHYL)-BENZIMIDAZOLE (CAS: 43181-78-8)

2-CHLORO-1-(PHENYLMETHYL)-BENZIMIDAZOLE (CAS: 43181-78-8) is a benzimidazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and medicinal chemistry. Recent studies have explored its synthesis, biological activity, and mechanistic pathways, providing valuable insights for researchers in the field.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways for 2-CHLORO-1-(PHENYLMETHYL)-BENZIMIDAZOLE, highlighting its efficient production through a modified condensation reaction between o-phenylenediamine and benzyl chloride derivatives. The study emphasized the compound's high yield (85%) and purity, making it a viable candidate for further pharmaceutical applications.

In terms of biological activity, recent research has focused on the compound's potential as an inhibitor of specific enzymatic pathways. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 2-CHLORO-1-(PHENYLMETHYL)-BENZIMIDAZOLE exhibits notable inhibitory effects against cytochrome P450 enzymes, which are critical in drug metabolism. This finding suggests its potential use in modulating drug interactions and enhancing therapeutic efficacy.

Another significant development is the exploration of 2-CHLORO-1-(PHENYLMETHYL)-BENZIMIDAZOLE as a scaffold for designing novel antimicrobial agents. A 2023 study in the European Journal of Medicinal Chemistry demonstrated its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, offering a promising avenue for addressing antibiotic resistance.

Mechanistic studies have also shed light on the compound's interactions at the molecular level. Research published in Chemical Biology & Drug Design in 2024 utilized molecular docking simulations to reveal that 2-CHLORO-1-(PHENYLMETHYL)-BENZIMIDAZOLE binds selectively to the active sites of target proteins, such as tubulin and topoisomerase II, which are implicated in cancer cell proliferation. These findings underscore its potential as a lead compound for anticancer drug development.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of 2-CHLORO-1-(PHENYLMETHYL)-BENZIMIDAZOLE. A 2024 review in Expert Opinion on Drug Metabolism & Toxicology highlighted the need for further studies to improve its bioavailability and reduce potential toxicity. Researchers are currently exploring prodrug strategies and nanoformulations to address these limitations.

In conclusion, 2-CHLORO-1-(PHENYLMETHYL)-BENZIMIDAZOLE (CAS: 43181-78-8) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with ongoing advancements in synthetic and mechanistic studies, position it as a valuable candidate for future drug discovery efforts. Continued research will be essential to fully unlock its therapeutic potential and address existing challenges.

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